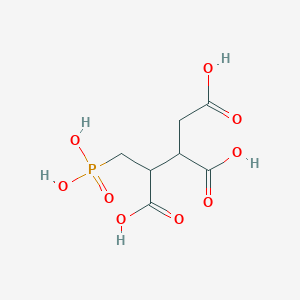
4-Phosphonobutane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phosphonobutane-1,2,3-tricarboxylic acid is an organophosphorus compound with the molecular formula C7H11O9P. It is known for its unique structure, which combines both phosphonic acid and carboxylic acid groups. This compound is widely used in various industrial applications due to its excellent scale and corrosion inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phosphonobutane-1,2,3-tricarboxylic acid typically involves the reaction of dialkyl phosphite with maleate ester under the influence of a catalyst to form an intermediate. This intermediate is then reacted with acrylate, followed by hydrolysis in an acidic medium to yield the final product .
Industrial Production Methods: In industrial settings, the production process involves the reaction of tetramethyl phosphonosuccinate with methyl acrylate or acrylonitrile in the presence of sodium methanolate as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Phosphonobutane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphonate compounds .
Scientific Research Applications
4-Phosphonobutane-1,2,3-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a scale inhibitor in water treatment processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is widely used in the paper, textile, and cement industries as a dispersant and stabilizer.
Mechanism of Action
The mechanism of action of 4-Phosphonobutane-1,2,3-tricarboxylic acid involves its ability to chelate metal ions and inhibit scale formation. The compound’s phosphonic acid and carboxylic acid groups interact with metal ions, preventing them from precipitating and forming scale. This chelation process is crucial in various industrial applications, including water treatment and cooling systems .
Comparison with Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid
Aconitic Acid: prop-1-ene-1,2,3-tricarboxylic acid
Trimesic Acid: benzene-1,3,5-tricarboxylic acid
Comparison: 4-Phosphonobutane-1,2,3-tricarboxylic acid is unique due to its combination of phosphonic acid and carboxylic acid groups, which provide it with superior chelating and scale inhibition properties compared to other tricarboxylic acids. Its ability to form stable complexes with various metal ions makes it highly effective in industrial applications .
Properties
CAS No. |
51395-43-8 |
|---|---|
Molecular Formula |
C7H11O9P |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
4-phosphonobutane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-5(9)1-3(6(10)11)4(7(12)13)2-17(14,15)16/h3-4H,1-2H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16) |
InChI Key |
MYWGVBFSIIZBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CP(=O)(O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















